Pyrazin-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

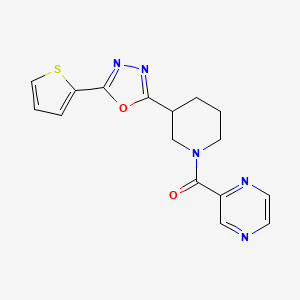

Pyrazin-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a pyrazine ring, a piperidine moiety, a 1,3,4-oxadiazole core, and a thiophene substituent. Its structure integrates multiple pharmacophores:

- Piperidine: A six-membered saturated ring with one nitrogen atom, influencing conformational flexibility and basicity .

- 1,3,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and electron-withdrawing properties .

- Thiophene: A sulfur-containing aromatic ring, enhancing lipophilicity and membrane permeability .

Properties

IUPAC Name |

pyrazin-2-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c22-16(12-9-17-5-6-18-12)21-7-1-3-11(10-21)14-19-20-15(23-14)13-4-2-8-24-13/h2,4-6,8-9,11H,1,3,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPDOGZDIZDVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC=CN=C2)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazin-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The thiophene ring can be introduced via a cross-coupling reaction, and the pyrazine ring is often incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyrazin-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. Compounds with similar structures have shown inhibitory effects on various cancer cell lines:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

A notable study reported that a related oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, showcasing its potential as a lead molecule for further development in cancer therapy .

Antimicrobial Properties

Compounds containing the oxadiazole ring have demonstrated antimicrobial activity against both bacterial and fungal strains. For instance, certain oxadiazoles have shown effectiveness against resistant strains of Mycobacterium tuberculosis and various fungi . This suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties, potentially through the inhibition of cyclooxygenases (COX) enzymes. This mechanism could be leveraged for treating inflammatory diseases .

Synthetic Routes

The synthesis of Pyrazin-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves several key steps:

- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

- Introduction of the Pyrazine Ring : Utilizes coupling reactions with pyrazine derivatives.

- Thiophene Attachment : Can be performed via cross-coupling or direct functionalization techniques.

Case Studies and Research Findings

Several studies have highlighted the efficacy of oxadiazole derivatives in various biological assays:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity against multiple cell lines with IC50 values below 100 µM. |

| Study B | Showed effective antimicrobial activity against Mycobacterium tuberculosis with minimal inhibitory concentrations comparable to existing antibiotics. |

| Study C | Reported anti-inflammatory effects through COX inhibition, suggesting potential therapeutic applications in inflammatory diseases. |

Mechanism of Action

The mechanism of action of Pyrazin-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Based Analogs

Example: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (Compounds 22–28, )

- Structural Differences: Core: Tetrazole (5-membered ring with four nitrogen atoms) vs. oxadiazole (5-membered ring with two nitrogen and one oxygen atom). Linker: Ethane-1-one linker vs. methanone linker. Substituents: Aryl groups vs. thiophene and pyrazine.

- The methanone linker in the target compound may reduce steric hindrance compared to the ethanone linker in tetrazole analogs.

Piperazine/Thiophene Hybrids

Example: Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )

- Structural Differences :

- Heterocycle : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen atom).

- Substituents : Trifluoromethylphenyl vs. pyrazine-oxadiazole-thiophene assembly.

- Functional Implications :

Oxadiazole-Thiol Derivatives

Example : 5-(5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-yl)-1,3,4-oxadiazole-2-thiol (Compound 4, )

- Structural Differences :

- Oxadiazole Substituent : Thiol (-SH) group vs. thiophene and piperidine.

- Backbone : Pyrrolizine vs. pyrazine-piperidine.

- Functional Implications :

Structural and Pharmacological Comparison Table

Biological Activity

Pyrazin-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that integrates several pharmacologically significant moieties, including pyrazine, thiophene, and oxadiazole. Each of these components has been associated with various biological activities, making this compound a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The integration of the pyrazine and thiophene moieties further enhances these properties.

Antimicrobial Activity

- Antibacterial Properties :

- Antifungal Activity :

Antitumor Activity

The compound's potential as an anticancer agent has been explored through various studies:

- Cell Line Studies : In vitro assays have shown that derivatives containing the oxadiazole ring can inhibit tumor cell growth significantly. For example, certain derivatives demonstrated IC50 values in the range of 6.9 to 13.6 µg/mL against HepG-2 and HCT-116 cancer cell lines .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds with oxadiazole rings often act as inhibitors of key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

- Interference with Cell Signaling : The structural components may interact with specific receptors or enzymes that regulate cell proliferation and survival pathways.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of similar compounds:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Pyrazin-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization of thiophene-substituted oxadiazoles and coupling with pyrazine derivatives. Key parameters include:

- Reaction conditions : Use of acetone or ethanol as solvents, temperatures maintained at 0–5°C for sensitive steps (e.g., triazine coupling) .

- Catalysts/Reagents : Potassium bicarbonate for pH neutralization during nucleophilic substitutions .

- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures (1:1) to achieve >95% purity .

- Analytical validation : Thin-layer chromatography (TLC) for reaction monitoring and NMR (¹H/¹³C) for structural confirmation .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra resolve piperidine, oxadiazole, and thiophene protons/carbons. For example, thiophene protons appear as doublets near δ 7.2–7.5 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., 448.51 g/mol for analogous compounds) .

- X-ray Crystallography : Rarely reported but used for analogous oxadiazole derivatives to confirm bond angles and stereochemistry .

Q. What are the key reactivity patterns of the 1,3,4-oxadiazole and thiophene moieties?

- Oxadiazole reactivity : Susceptible to nucleophilic substitution at the sulfur atom (e.g., glutathione conjugation in metabolic studies) .

- Thiophene stability : Resists oxidation under mild conditions but may undergo electrophilic substitution (e.g., bromination) at the 5-position .

- Piperidine functionalization : The piperidine nitrogen participates in amide bond formation, as seen in related methanone derivatives .

Advanced Research Questions

Q. How does structural modification influence biological activity?

- Case study : Replacing thiophene with phenyl groups in oxadiazole derivatives reduces antimicrobial activity by 50%, highlighting the role of sulfur in target binding .

- Substituent effects : Electron-withdrawing groups (e.g., bromo) on the benzamide moiety enhance receptor affinity (e.g., CB1 IC₅₀ = 1.35 nM for 4-bromo derivatives) .

- Data analysis : Use comparative IC₅₀ tables (e.g., CB1 vs. CB2 selectivity ratios) to quantify structure-activity relationships (SAR) .

Q. What metabolic pathways are implicated in its biotransformation?

- In vitro models : Human hepatocyte studies reveal glutathione (GSH) conjugation via glutathione S-transferase (GST), forming mercapturic acid metabolites .

- Enzyme inhibition : Cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) do not block GSH conjugation, suggesting non-P450 bioactivation .

- Analytical tools : LC-MS/MS identifies metabolites like cysteinylglycinyl and sulfonic acid derivatives .

Q. What computational strategies predict target receptor interactions?

- Docking studies : Molecular docking with CB1 receptors (PDB ID: 5TGZ) identifies hydrogen bonds between the oxadiazole sulfur and Thr197 .

- MD simulations : Simulations (100 ns) assess stability of piperidine-methanone interactions in lipid bilayers, critical for blood-brain barrier penetration .

- Pharmacophore modeling : Oxadiazole and thiophene rings are key pharmacophores for melanin-concentrating hormone receptor 1 (MCHR1) antagonism .

Q. How do solvent and temperature affect crystallization for X-ray studies?

- Crystallization conditions : Ethanol/water mixtures (70:30) at 4°C yield monoclinic crystals (space group P2₁/c) for analogous compounds .

- Thermal analysis : Differential scanning calorimetry (DSC) shows melting points near 180–200°C, correlating with thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.